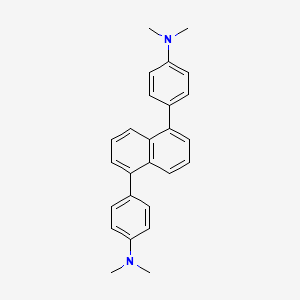
4,4'-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a naphthalene core with two N,N-dimethylaniline groups attached at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method involves the use of an acid catalyst to facilitate the alkylation of aniline with methanol . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amine compounds.
Aplicaciones Científicas De Investigación
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. For instance, in organic electronics, it acts as a hole transport material, facilitating the movement of positive charges through the device . The pathways involved include charge transfer processes and interactions with the electronic states of the material.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: Known for its hole transport capabilities in OLEDs.
4,4’‘-[(Naphthalene-1,5-diyl)bisoxy]bis(4’-fluorobenzophenone): Used in the synthesis of various organic compounds.
Uniqueness
4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is crucial.
Propiedades
Número CAS |
114483-07-7 |
|---|---|
Fórmula molecular |
C26H26N2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[5-[4-(dimethylamino)phenyl]naphthalen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-15-11-19(12-16-21)23-7-5-10-26-24(8-6-9-25(23)26)20-13-17-22(18-14-20)28(3)4/h5-18H,1-4H3 |
Clave InChI |
QWFWVFDNTAFZQD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


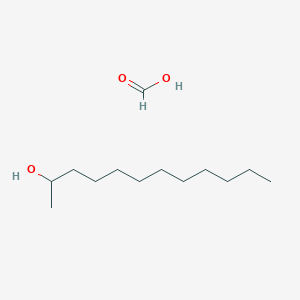
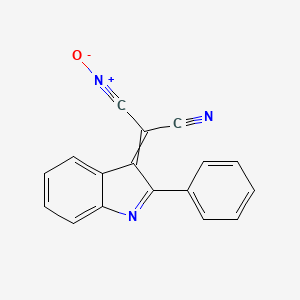
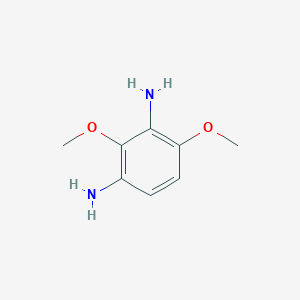
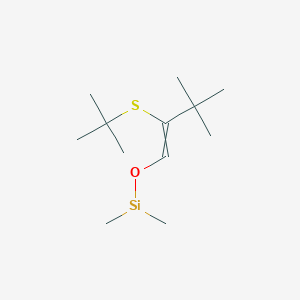
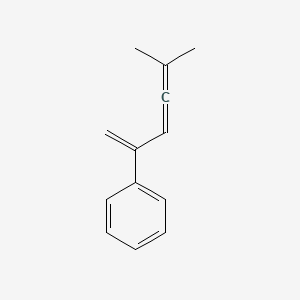
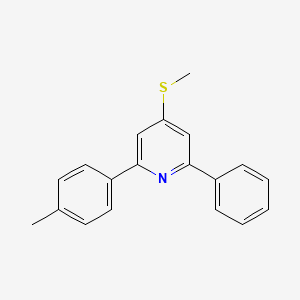
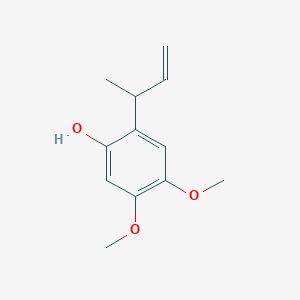
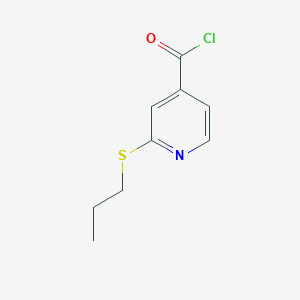
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
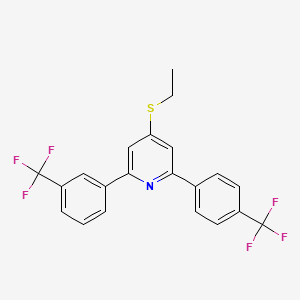
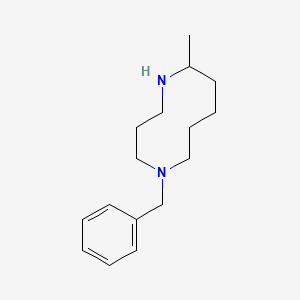
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
